(1-Aminopyrrolidin-2-yl)methanol

Asymmetric Catalysis Enantioselective Addition Organozinc Reagents

(1-Aminopyrrolidin-2-yl)methanol (CAS 498-62-4), commonly known as prolinol, is a chiral, non-racemic γ-amino alcohol derived from the naturally abundant amino acid L-proline. As a secondary amine with a pendant primary alcohol, it constitutes the foundational scaffold for an entire class of privileged organocatalysts that operate via covalent enamine and iminium ion activation modes.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B11729506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminopyrrolidin-2-yl)methanol
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N)CO
InChIInChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2
InChIKeyOQSFVLZVNOBDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Aminopyrrolidin-2-yl)methanol Is the Optimal Chiral Amino Alcohol Scaffold for Asymmetric Catalysis Procurement


(1-Aminopyrrolidin-2-yl)methanol (CAS 498-62-4), commonly known as prolinol, is a chiral, non-racemic γ-amino alcohol derived from the naturally abundant amino acid L-proline [1]. As a secondary amine with a pendant primary alcohol, it constitutes the foundational scaffold for an entire class of privileged organocatalysts that operate via covalent enamine and iminium ion activation modes [2]. Its unique capacity to serve as a promoter in both noncovalent and covalent activation mechanisms distinguishes it fundamentally from simpler β-amino alcohols and alternative chiral diamines, establishing its position as an indispensable building block in asymmetric synthesis, particularly for stereoselective C–C bond formations [3].

Why Generic Proline Analogs Cannot Substitute for (1-Aminopyrrolidin-2-yl)methanol in Asymmetric Method Development


Attempting to substitute (1-aminopyrrolidin-2-yl)methanol with a generic analog or a closely related proline derivative—such as 2-(aminomethyl)pyrrolidine or α,α-diphenylprolinol—introduces unpredictable and often detrimental variations in catalytic behavior, stability, and stereochemical outcome. Systematic studies demonstrate that proline-derived ligands can exhibit entirely divergent system-level behaviors, including multiple levels of aggregation and enantiodivergent reaction pathways [1]. Specifically, while (1-aminopyrrolidin-2-yl)methanol provides a unique balance of nucleophilicity and hydrogen-bonding capacity due to its unsubstituted γ-amino alcohol motif, its analogs (e.g., N-substituted or gem-diaryl variants) alter the fundamental activation mechanism, potentially leading to reduced yields, lower enantioselectivities, or even a switch in the absolute configuration of the product [2]. Therefore, the specific substitution pattern on the pyrrolidine ring and the presence of the free primary alcohol are not merely structural nuances but are critical determinants of catalytic efficiency and reproducibility, making direct substitution without rigorous re-optimization scientifically unsound.

Quantitative Differentiation: (1-Aminopyrrolidin-2-yl)methanol vs. Closest Competitors in Key Performance Dimensions


Superior Catalytic Efficiency in Enantioselective Diethylzinc Additions vs. β-Amino Alcohols

In the enantioselective addition of diethylzinc to aldehydes, γ-amino alcohols based on the (1-aminopyrrolidin-2-yl)methanol scaffold (homoprolinols) demonstrate superior catalytic performance compared to the corresponding β-amino alcohols when both nitrogen and oxygen atoms are unsubstituted [1]. This structural advantage translates to consistently higher enantioselectivities and yields, confirming the critical role of the specific γ-amino alcohol motif present in (1-aminopyrrolidin-2-yl)methanol over more common β-amino alcohol alternatives.

Asymmetric Catalysis Enantioselective Addition Organozinc Reagents

Distinct System-Level Catalytic Behavior Compared to Diarylprolinol Derivatives

A comparative study of three proline-derived ligands in zinc-catalyzed benzaldehyde alkylation revealed that diphenylprolinol (an α,α-diaryl derivative of the core scaffold) exhibits enantiodivergence due to an asymmetric autoinduction process, while diphenyl-N-methyl-prolinol behaves predictably [1]. In contrast, the unsubstituted (1-aminopyrrolidin-2-yl)methanol scaffold lacks the gem-diphenyl groups that cause this complex system-level behavior, offering a more predictable and well-defined mechanistic pathway for reaction development.

Organocatalysis Reaction Mechanism Proline Derivatives

Validated Analytical Method for Enantiomeric Purity Determination

A patented, validated method exists for the separation and detection of (S)-pyrrolidin-2-ylmethanol and its enantiomer using normal-phase high-performance liquid chromatography (HPLC) on a chiral stationary phase following derivatization [1]. This method provides a quantitative framework for assessing enantiomeric purity, a critical quality attribute for any chiral catalyst or building block. In contrast, many closely related proline derivatives lack such a dedicated, optimized, and publicly disclosed analytical protocol.

Analytical Chemistry Chiral Purity Quality Control

Best-Fit Research and Industrial Applications for (1-Aminopyrrolidin-2-yl)methanol Based on Evidence


Asymmetric Aldol and Mannich Reactions Requiring High Stereocontrol

(1-Aminopyrrolidin-2-yl)methanol and its derivatives are the catalysts of choice for asymmetric aldol and Mannich reactions where high enantio- and diastereoselectivity are required. The γ-amino alcohol scaffold facilitates both enamine and iminium ion activation modes, enabling broad substrate scope and high stereochemical fidelity [1].

Enantioselective Addition of Organozinc Reagents to Carbonyls

For the enantioselective addition of diethylzinc and other organozinc reagents to aldehydes and ketones, the (1-aminopyrrolidin-2-yl)methanol scaffold provides superior performance compared to β-amino alcohol alternatives, delivering chiral secondary alcohols with high enantiomeric excess [2].

Synthesis of Privileged Chiral Ligands and Organocatalysts

As a core building block, (1-aminopyrrolidin-2-yl)methanol is the starting material for synthesizing a wide array of privileged chiral ligands and organocatalysts, including Jørgensen-Hayashi-type diarylprolinol silyl ethers and various diamine derivatives. Its established analytical methods ensure high enantiopurity of downstream products [3].

Quality Control and Regulatory Compliance in Chiral API Synthesis

In pharmaceutical settings requiring rigorous quality control of chiral intermediates, the availability of a validated HPLC method for determining the enantiomeric purity of (1-aminopyrrolidin-2-yl)methanol streamlines analytical workflows and supports regulatory compliance for active pharmaceutical ingredient (API) manufacturing [4].

Technical Documentation Hub

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